molecular formula C15H19F2NO2 B15296438 Rac-tert-butyl(1r,3r)-3-amino-1-(3,5-difluorophenyl)cyclobutane-1-carboxylate

Rac-tert-butyl(1r,3r)-3-amino-1-(3,5-difluorophenyl)cyclobutane-1-carboxylate

Cat. No.: B15296438
M. Wt: 283.31 g/mol
InChI Key: MNVDHLMRNGQQAG-UHFFFAOYSA-N
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Description

Rac-tert-butyl(1r,3r)-3-amino-1-(3,5-difluorophenyl)cyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring a 3,5-difluorophenyl substituent, a tertiary-butyl ester group, and an amino functional group. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing pharmacologically active molecules. The compound’s CAS number is EN300-43395198, as listed in Enamine Ltd’s 2023 catalogue .

Properties

Molecular Formula

C15H19F2NO2

Molecular Weight

283.31 g/mol

IUPAC Name

tert-butyl 3-amino-1-(3,5-difluorophenyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C15H19F2NO2/c1-14(2,3)20-13(19)15(7-12(18)8-15)9-4-10(16)6-11(17)5-9/h4-6,12H,7-8,18H2,1-3H3

InChI Key

MNVDHLMRNGQQAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C1)N)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related molecules, focusing on core rings, substituents, and applications.

Compound Name Core Structure Key Substituents Fluorine Substitution Application
Rac-tert-butyl(1r,3r)-3-amino-1-(3,5-difluorophenyl)cyclobutane-1-carboxylate Cyclobutane 3,5-Difluorophenyl, tert-butyl ester, amino group 3,5-positions Medicinal chemistry intermediate
(1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Cyclopentane + triazolopyrimidine 3,4-Difluorophenyl, cyclopropyl, hydroxyethoxy 3,4-positions Pharmaceutical solid form (patented drug candidate)

Key Differences and Implications

Core Structure :

  • The cyclobutane core in the target compound provides moderate ring strain compared to the cyclopropane in the patented analogue . Cyclobutane’s larger ring size may enhance metabolic stability while retaining conformational rigidity .
  • The patented compound’s triazolopyrimidine-cyclopentane hybrid structure enables kinase inhibition, whereas the simpler cyclobutane scaffold is tailored for intermediate synthesis .

Fluorine Substitution: The 3,5-difluorophenyl group in the target compound offers symmetrical para-fluoro positioning, which may optimize π-π stacking interactions in receptor binding.

Functional Groups :

  • The tert-butyl ester in the target compound enhances solubility in organic solvents, facilitating synthetic modifications. The patented compound’s hydroxyethoxy and propylthio groups improve aqueous solubility and bioavailability, critical for drug formulations .

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